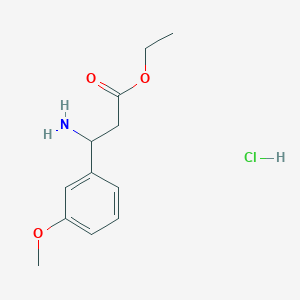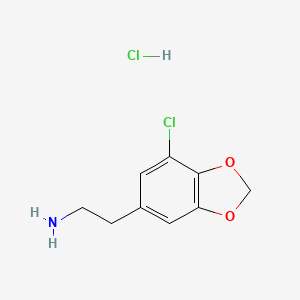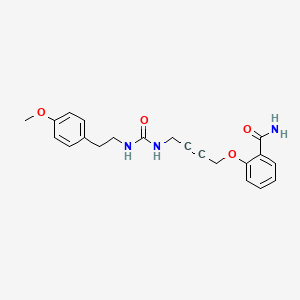
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Descripción general
Descripción
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 210161-73-2 . It has a molecular weight of 259.73 . The IUPAC name for this compound is ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is 1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a powder at room temperature . It has a molecular weight of 259.73 . The compound’s InChI code is 1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Polymorphism and Crystal Packing
Polymorphism Study : A study by Vogt et al. (2013) on a related investigational pharmaceutical compound highlights the challenges in characterizing polymorphic forms using spectroscopic and diffractometric techniques. This research emphasizes the importance of detailed analytical techniques in understanding the physical properties of chemical compounds, which could be relevant for Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Crystal Packing Interactions : Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of non-hydrogen bonding interactions such as N⋯π and O⋯π. This study provides insights into the molecular interactions that could influence the solid-state properties of related compounds, including Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (Zhang, Wu, & Zhang, 2011).
Synthesis and Application
Enzyme-mediated Synthesis : Brenna et al. (2009) developed a new synthetic route to title compounds, demonstrating the potential of enzyme-mediated processes in synthesizing pharmaceutical intermediates. Such methodologies could be applicable to the efficient production of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride and its derivatives for medical applications (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).
Synthesis of Derivatives for Biological Potentials : Research by Borik and Hussein (2021) on new quinazoline and quinazoline-4-one derivatives, synthesized for potential biological applications, underscores the broad applicability of such chemical synthesis in creating compounds with significant health benefits. This suggests the potential for synthesizing derivatives of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride for various biomedical applications (Borik & Hussein, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKHFJFAHULCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-triethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2636051.png)




![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2636057.png)
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2636060.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)
![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2636069.png)

![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)